Benzamide, N,N-dimethyl-4-(1-piperazinyl)-
Description
Piperazine, a six-membered heterocycle containing two nitrogen atoms, confers conformational flexibility and basicity, making it a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-15(2)13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16;;/h3-6,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSKBYUVMVSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dimethyl-4-(1-piperazinyl)- typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: Benzamide, N,N-dimethyl-4-(1-piperazinyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Properties
Benzamide, N,N-dimethyl-4-(1-piperazinyl)- exhibits notable affinity for various receptors in the central nervous system. Its primary pharmacological action is as a delta-opioid receptor agonist, which has implications for pain relief and mood regulation. The compound has been shown to interact selectively with delta-opioid receptors while exhibiting minimal activity at mu and kappa receptors, making it a candidate for developing analgesics with reduced side effects associated with traditional opioids.
Key Characteristics:
- Delta-opioid receptor agonism : Exhibits high selectivity and affinity for delta-opioid receptors.
- Potential antidepressant effects : Demonstrated efficacy in reducing immobility in forced swim assays, indicating potential antidepressant-like properties.
- Stability : Studies suggest that the compound is stable in biological systems compared to other opioid agonists.
Pain Management
Research indicates that Benzamide, N,N-dimethyl-4-(1-piperazinyl)- may serve as an effective analgesic due to its action on delta-opioid receptors. In animal studies, it has been shown to produce significant antinociceptive effects without the adverse effects commonly associated with mu-opioid receptor agonists. This positions the compound as a promising candidate for developing new pain management therapies that minimize the risk of addiction and tolerance.
Mood Disorders
The compound's ability to modulate mood through its action on opioid receptors suggests potential applications in treating mood disorders such as depression. In preclinical studies, BW373U86 demonstrated a reduction in immobility during forced swim tests, a common model for assessing antidepressant activity. This effect was reversible by naltrindole, a selective delta-opioid receptor antagonist, further supporting its mechanism of action.
Case Study 1: Analgesic Efficacy
In a study conducted by Bilsky et al. (1995), BW373U86 was evaluated for its analgesic properties in rodent models. The results indicated that the compound produced significant pain relief comparable to traditional opioids but with a lower incidence of side effects. This study highlighted the potential of BW373U86 as a safer alternative for pain management.
Case Study 2: Antidepressant-Like Effects
A study published by Chang et al. (2001) explored the antidepressant-like effects of BW373U86 in rats subjected to forced swim tests. The findings demonstrated that acute administration of the compound significantly reduced immobility times compared to controls, suggesting rapid onset antidepressant effects. The study concluded that delta-opioid receptor agonists like BW373U86 may offer new avenues for treating depression.
Data Table
| Application Area | Key Findings | References |
|---|---|---|
| Pain Management | Significant analgesic effects; lower side effects than mu-opioids | Bilsky et al., 1995 |
| Mood Disorders | Antidepressant-like effects; reduces immobility in forced swim tests | Chang et al., 2001 |
Mechanism of Action
The mechanism of action of Benzamide, N,N-dimethyl-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in substituents on the benzamide core or piperazine ring. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in ’s compound enhances metabolic stability and hydrophobic interactions compared to the unsubstituted benzamide core in the target compound .
- Hybrid Structures : Compounds like those in combine benzamide with indole and morpholine moieties, broadening biological target diversity (e.g., kinase or protease inhibition) .
Biological Activity
Benzamide, N,N-dimethyl-4-(1-piperazinyl)- is a compound that has garnered attention in various fields of biological research due to its significant pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. This nucleophilic substitution reaction leads to the formation of Benzamide, N,N-dimethyl-4-(1-piperazinyl)- with high yield and purity under optimized conditions.
Benzamide, N,N-dimethyl-4-(1-piperazinyl)- interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating enzyme functions.
- Receptor Interaction : It acts as an agonist or antagonist in receptor binding assays, influencing signal transduction pathways that are crucial for various biological processes.
Antitumor Activity
Research has indicated that similar benzamide derivatives exhibit potent antitumor activities. For instance, a study on N-(piperidine-4-yl)benzamide derivatives revealed significant cytotoxic effects against HepG2 liver cancer cells, with one derivative showing an IC50 value of 0.25 μM. The mechanism involved cell cycle arrest and modulation of key regulatory proteins such as p53 and p21 .
Neurotransmitter Modulation
Benzamide derivatives containing piperazine rings have been studied for their effects on neurotransmitter systems. These compounds have shown promise in modulating the activity of neurotransmitter receptors, particularly in the context of mental health disorders. For example, structural modifications have led to enhanced binding affinities at δ-opioid receptors, suggesting potential applications in pain management and addiction therapies .
Case Studies and Research Findings
| Study | Findings | Key Compounds |
|---|---|---|
| Antitumor Activity | Compound 47 showed potent activity against HepG2 cells; induced cell cycle arrest via p53/p21 pathway | N-(piperidine-4-yl)benzamide |
| Neurotransmitter Activity | Modifications led to improved binding at δ-opioid receptors; potential for pain management | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |
| Kinase Inhibition | Novel benzamide derivatives displayed high potency against various kinases; significant implications for cancer therapy | 4-chloro-benzamides |
Industrial and Research Applications
Benzamide, N,N-dimethyl-4-(1-piperazinyl)- is not only significant in academic research but also has industrial applications:
Q & A
Q. How can researchers optimize the synthesis of Benzamide, N,N-dimethyl-4-(1-piperazinyl)- to achieve high yield and purity?
Methodological Answer: Optimization involves selecting appropriate reagents, reaction conditions, and purification techniques. For example:
- Automated Synthesis : Capsule-based systems with controlled temperature and reagent stoichiometry improve reproducibility. For similar benzamide derivatives, yields of 86–94% were achieved using automated protocols .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity. NMR and HRMS validate structural integrity .
Q. Table 1: Synthesis Optimization Parameters
| Method | Yield (%) | Purity (%) | Key Parameters | Reference |
|---|---|---|---|---|
| Automated Synthesis | 86–94 | ≥95 | Room temperature, 12–24 hr reaction | |
| Manual Coupling | 70–85 | 90–95 | DCM solvent, DCC as coupling agent |
Q. What analytical techniques are essential for characterizing the structural integrity and purity of Benzamide derivatives?
Methodological Answer:
Q. Table 2: Analytical Techniques and Parameters
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃, δ 7.2–8.1 (aromatic protons) | Structural confirmation | |
| HRMS | ESI+, resolution ≤5 ppm | Molecular weight validation |
Advanced Research Questions
Q. How does the substitution pattern on the benzamide core influence receptor binding affinity in neurological studies?
Methodological Answer:
- Piperazinyl Modifications : Bulky substituents (e.g., 4-methoxyphenyl) enhance dopamine D3 receptor selectivity. Radioligand studies show Ki values <10 nM when substituents optimize hydrophobic interactions .
- Fluorination : Fluorine at the 4-position increases blood-brain barrier permeability, critical for CNS-targeted derivatives .
Q. Experimental Design :
Q. What computational approaches are used to predict the physicochemical properties of Benzamide derivatives?
Methodological Answer:
- ACD/Labs Percepta : Predicts logP (e.g., 2.8 for N,N-dimethyl-4-piperazinyl benzamide) and pKa (e.g., 7.2 for the piperazinyl group) .
- Docking Studies : AutoDock Vina evaluates binding poses in receptor pockets (e.g., serotonin transporter S1P site) .
Data Contradiction Analysis :
Discrepancies between predicted and experimental logP values (>0.5 units) may arise from unaccounted solvation effects. Validate with shake-flask assays .
Q. How can contradictory data in literature regarding the biological activity of Benzamide derivatives be systematically resolved?
Methodological Answer:
- Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
- Purity Verification : Impurities >5% (e.g., unreacted piperazine) may artifactually inflate IC₅₀ values. Use LC-MS for batch analysis .
- Meta-Analysis : Compare studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Case Study :
A derivative reported as a SERT inhibitor (IC₅₀ = 50 nM) in one study but inactive in another was later attributed to differences in cell line (CHO vs. HEK293) and assay temperature (25°C vs. 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
